4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
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Overview
Description
4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine is a complex organic compound that contains multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, pyrazole, and pyrimidine rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and pyrazole intermediates, followed by their coupling with a phenyl group and subsequent cyclization to form the pyrimidine ring.
Synthesis of Imidazole Intermediate: The imidazole ring can be synthesized by the reaction of glyoxal with ammonia and an appropriate aldehyde under acidic conditions.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling Reaction: The imidazole and pyrazole intermediates are then coupled with a phenyl group through a nucleophilic substitution reaction.
Cyclization: The final step involves the cyclization of the coupled product to form the pyrimidine ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antibacterial, antifungal, or anticancer activities.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature.
Materials Science: The compound may be used in the development of organic semiconductors or as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, while the pyrimidine ring can act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-[1-(1H-Imidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
- **4-[3-[1-(1H-Pyrazol-3-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
- **4-[3-[1-(1H-Pyrimidin-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
Uniqueness
The uniqueness of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine lies in the presence of the ethyl group on the imidazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-4-26-11-9-22-20(26)14-27-10-8-19(25-27)17-6-5-7-18(12-17)21-15(2)13-23-16(3)24-21/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVAZGCGBBKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC(=NC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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